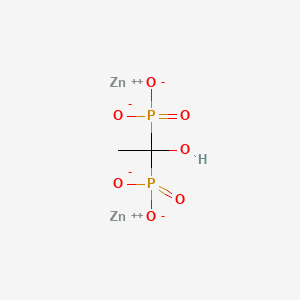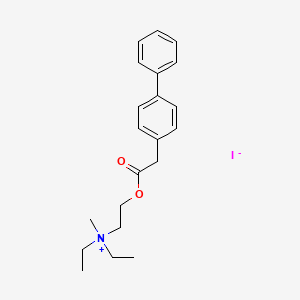
Diethyl(2-hydroxyethyl)methylammonium iodide 4-biphenylylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(2-hydroxyethyl)methylammonium iodide 4-biphenylylacetate is a chemical compound with a complex structure that combines an ammonium salt with a biphenyl derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(2-hydroxyethyl)methylammonium iodide 4-biphenylylacetate typically involves the reaction of diethyl(2-hydroxyethyl)methylammonium iodide with 4-biphenylylacetate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(2-hydroxyethyl)methylammonium iodide 4-biphenylylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from 0°C to 100°C .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced forms of the compound, and substitution reactions may yield various substituted derivatives .
Applications De Recherche Scientifique
Diethyl(2-hydroxyethyl)methylammonium iodide 4-biphenylylacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic effects and as a drug delivery agent.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl(2-hydroxyethyl)methylammonium iodide 4-biphenylylacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Diethyl(2-hydroxyethyl)methylammonium iodide 4-biphenylylacetate include other ammonium salts and biphenyl derivatives, such as:
- Diethyl(2-hydroxyethyl)methylammonium chloride
- Diethyl(2-hydroxyethyl)methylammonium bromide
- 4-Biphenylylacetate derivatives
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
64048-45-9 |
|---|---|
Formule moléculaire |
C21H28INO2 |
Poids moléculaire |
453.4 g/mol |
Nom IUPAC |
diethyl-methyl-[2-[2-(4-phenylphenyl)acetyl]oxyethyl]azanium;iodide |
InChI |
InChI=1S/C21H28NO2.HI/c1-4-22(3,5-2)15-16-24-21(23)17-18-11-13-20(14-12-18)19-9-7-6-8-10-19;/h6-14H,4-5,15-17H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
WWPDLGXXOXAQKK-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](C)(CC)CCOC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


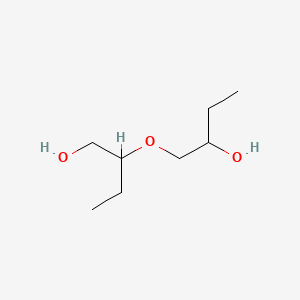
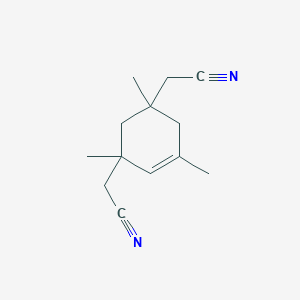
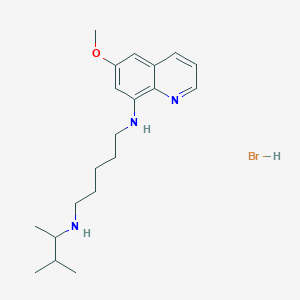
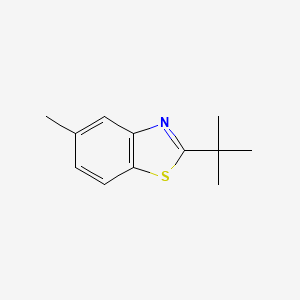
![4-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester](/img/structure/B13786023.png)
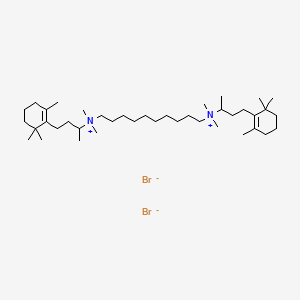
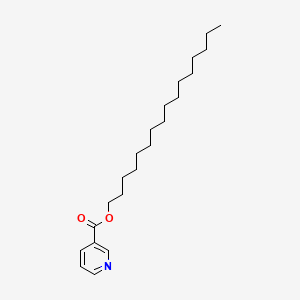
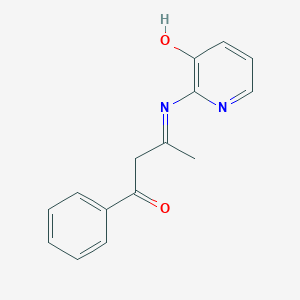

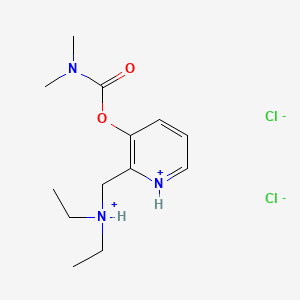
![N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13786059.png)
